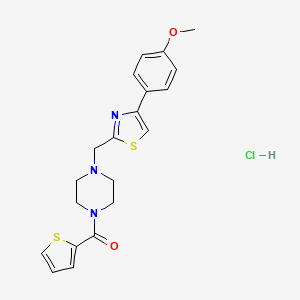

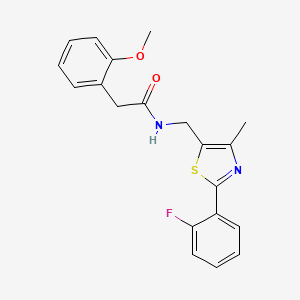

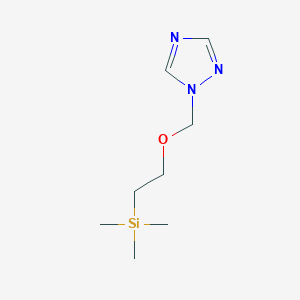

![molecular formula C19H17F3N4O4 B2565754 4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775336-77-0](/img/structure/B2565754.png)

4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione" is a complex molecule that likely possesses a heterocyclic structure based on the presence of oxadiazole and pyrido[1,2-c]pyrimidine moieties. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related heterocyclic compounds, which can be useful in understanding the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related oxadiazole and pyrimidine derivatives is well-documented. For instance, the paper titled "Facile Synthesis and NO-Generating Property of 4H-[1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-Oxides" describes the synthesis of oxadiazolo[3,4-d]pyrimidine derivatives using oxidative intramolecular cyclization, which could be a relevant method for synthesizing the oxadiazole part of the target compound . Another paper, "A Series of Functionalized 5-(2-Arylimidazo[1,2-a]pyridin-3-yl)pyrimidine-2,4(1H,3H)-diones," discusses a water-mediated, catalyst-free synthesis of pyrimidine derivatives . These methods may offer insights into potential synthetic routes for the target compound.

Molecular Structure Analysis

The molecular structure of the target compound likely features a combination of aromatic and non-aromatic rings, with potential for intramolecular hydrogen bonding and pi-pi stacking interactions, as seen in related compounds . The presence of a trifluoromethoxy group suggests the possibility of strong electron-withdrawing effects, which could influence the compound's reactivity and electronic properties.

Chemical Reactions Analysis

The reactivity of the target compound can be inferred from related structures. For example, oxadiazolo[3,4-d]pyrimidine derivatives have been shown to generate nitric oxide (NO) in the presence of thiols . This suggests that the oxadiazole moiety in the target compound may also participate in similar reactions under physiological conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be extrapolated from the properties of similar compounds. The presence of a trifluoromethoxy group is likely to increase the lipophilicity of the molecule, while the heterocyclic components may contribute to its potential biological activity. The optical properties of related oxadiazole derivatives have been studied, showing absorption in the UV range and blue-green emissions, which could be relevant for the target compound's potential applications .

科学的研究の応用

Synthesis and Characterization

The synthesis of complex heterocyclic compounds like "4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione" involves multiple steps, including reactions with various reagents to introduce different functional groups and structural motifs. For instance, the synthesis and spectral characterization of phthalazinone derivatives, which share similar heterocyclic structures, involve reactions with electrophilic reagents and carbon donors to create a variety of derivatives for further study (Mahmoud et al., 2012). These processes are critical for understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry and materials science.

Medicinal Chemistry Applications

Compounds with complex heterocyclic structures, similar to "4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione," often exhibit a wide range of biological activities. For example, the conversion of certain tetrahydropyridine-3-carboxylic acid methyl esters to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones showcases the potential of such compounds in developing new therapeutic agents with favorable effects (Furrer et al., 1994). Furthermore, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds as anti-inflammatory and analgesic agents highlights the importance of heterocyclic compounds in drug discovery and development (Abu‐Hashem et al., 2020).

Chemical Properties and Reactivity

The chemical properties and reactivity of such complex molecules are of great interest in synthetic chemistry and materials science. For instance, the study of the NO-generating properties of oxadiazolo[3,4-d]pyrimidine-5,7-dione oxides demonstrates the potential utility of these compounds in generating biologically relevant species under physiological conditions (Sako et al., 1998). Additionally, the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety shows the advancements in synthetic methodologies to efficiently create structurally complex and functionally diverse compounds (Shaaban, 2008).

特性

IUPAC Name |

4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[[4-(trifluoromethoxy)phenyl]methyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O4/c1-11-23-16(24-30-11)15-14-4-2-3-9-25(14)18(28)26(17(15)27)10-12-5-7-13(8-6-12)29-19(20,21)22/h5-8H,2-4,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRXIUJBEYHYSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

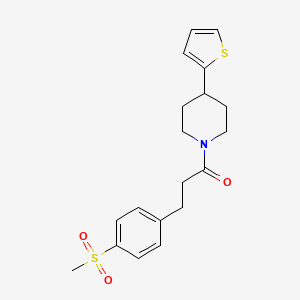

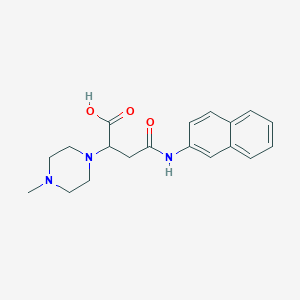

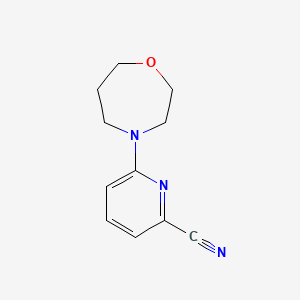

![N-[(2R)-2-(4-Fluorophenyl)-2-hydroxyethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2565671.png)

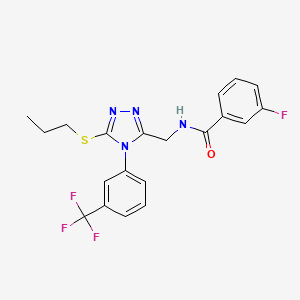

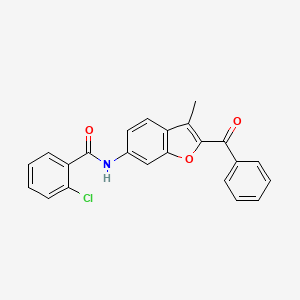

![8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2565673.png)

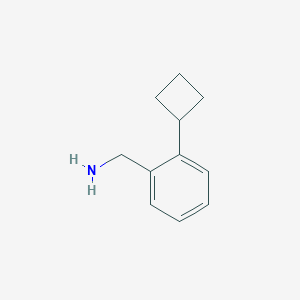

![4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine](/img/structure/B2565682.png)